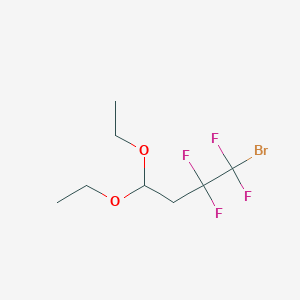

1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compound I found is “1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene” which has a molecular weight of 273.02 and a linear formula of BrC6H4OCF2CHF2 . Another similar compound is “4-bromo-1,1,2,2-tetrafluorobutane” with a molecular weight of 208.98 .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene” can be represented by the SMILES string [H]C (F) (F)C (F) (F)Oc1ccc (Br)cc1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene” include a refractive index of 1.4600, a boiling point of 195-196 °C, and a density of 1.628 g/mL at 25 °C . The “4-bromo-1,1,2,2-tetrafluorobutane” is a liquid at room temperature .Scientific Research Applications

Low-Temperature Thermodynamics

Research on compounds such as 1-bromoperfluorooctane explores their thermodynamic properties at low temperatures, revealing phase transitions and providing insights into their stability and potential applications in materials science. The study of such compounds' heat capacities and thermodynamic functions can contribute to understanding the physical chemistry of fluorinated compounds, possibly including 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane (Varushchenko, Druzhinina, & Sorkin, 1997).

Electrochemical Behavior and Applications

Electrochemical studies on 1,4-dihalobutanes provide insights into their reduction processes and product formation, which could be relevant for understanding the electrochemical properties and applications of 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane in synthesis and materials science (Pritts & Peters, 1995).

Synthesis and Polymer Chemistry

Research involving the synthesis and copolymerization of fluorinated monomers, such as 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, provides valuable insights into the development of novel materials with unique properties. These findings could suggest applications of 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane in creating new polymers or copolymers with tailored features for industrial, medical, or technological applications (Ito et al., 1979).

Separation and Adsorption Technologies

Studies on the separation of haloalkane isomers using solid supramolecular adsorption materials indicate potential applications in isomer separation and purification processes. These materials' selectivity and efficiency in separating isomers could inform the use of 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane in similar separation challenges or as a component in designing selective adsorbents (Wu et al., 2022).

Advanced Synthesis Techniques

The development of microwave-assisted synthesis techniques for imidazole ionic liquids showcases the potential for efficient, solvent-free synthesis methods. This approach could be adapted for the synthesis or modification of 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane, offering a pathway to greener and more efficient chemical processes (Hui, 2009).

Safety and Hazards

properties

IUPAC Name |

1-bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrF4O2/c1-3-14-6(15-4-2)5-7(10,11)8(9,12)13/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBLYVVXWKRZGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C(F)(F)Br)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2850904.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2850909.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2850911.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2850913.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone](/img/structure/B2850918.png)

![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2850922.png)

![3,4-difluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2850923.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2850924.png)

![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)